![molecular formula C8H8ClNOS B1491776 2-Chloro-6-(methylsulfanyl)benzamide CAS No. 1254289-46-7](/img/structure/B1491776.png)
2-Chloro-6-(methylsulfanyl)benzamide
Overview
Description
2-Chloro-6-(methylsulfanyl)benzamide (also known as 2-CMB) is an important organic compound used in a variety of research applications. It is a colorless solid with a molecular weight of 206.57 g/mol and a melting point of 101-102 °C. 2-CMB is a versatile reagent and is used in the synthesis of other compounds, as well as in the production of pharmaceuticals, agrochemicals, and other industrial products. 2-CMB is also used in a variety of scientific research applications, such as in biochemical and physiological studies.
Scientific Research Applications
Occupational Health and Environmental Safety
- Respiratory Sensitization and Occupational Diseases: A study identified 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (a compound similar in structure to 2-Chloro-6-(methylsulfanyl)benzamide) as a new low molecular weight agent causing occupational asthma, rhinitis, and contact urticaria. This discovery underscores the importance of stringent exposure control measures in preventing related diseases in the chemical manufacturing industry (Suojalehto et al., 2017).
Therapeutic Research
- Neurological and Psychiatric Conditions: Amisulpride, a substituted benzamide, is highlighted for its selectivity for dopaminergic D2 and D3 receptors, showing effectiveness in treating acute exacerbations of schizophrenia and improvement in negative symptoms with fewer extrapyramidal symptoms compared to traditional treatments (Möller et al., 1997). This illustrates the potential of benzamide derivatives in developing treatments with better tolerance profiles.
Diagnostic Applications
- Scintigraphic Detection of Melanoma Metastases: The use of radiolabeled benzamide, specifically [iodine-123]-(S)-IBZM, for melanoma imaging is based on the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra. This research demonstrates the applicability of benzamide derivatives in diagnostic imaging for detecting melanoma, offering a promising direction for early diagnosis and treatment monitoring (Maffioli et al., 1994).
properties
IUPAC Name |
2-chloro-6-methylsulfanylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRGXFXDWBBOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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